4-chloro-1,3,5-trimethyl-1H-pyrazole
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Overview
Description
4-Chloro-1,3,5-trimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C6H9ClN2. It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the 4th position and three methyl groups at the 1st, 3rd, and 5th positions of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3,5-trimethyl-1H-pyrazole typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents is a typical oxidizing agent.
Major Products
Scientific Research Applications
4-Chloro-1,3,5-trimethyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and methyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dimethyl-1H-pyrazole
- 4-Chloro-1,3-dimethyl-1H-pyrazole
- 4-Chloro-1,5-dimethyl-1H-pyrazole
Uniqueness
4-Chloro-1,3,5-trimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-1,3,5-trimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJQZNUFCUHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902901 |
Source
|
Record name | NoName_3477 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56079-15-3 |
Source
|
Record name | 4-chloro-1,3,5-trimethyl-1 H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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